N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
The synthesis of pyrazole-bearing compounds involves the use of hydrazine-coupled pyrazoles . The structures of these compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of pyrazole-bearing compounds was confirmed using elemental microanalysis, FTIR, and 1H NMR techniques .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole-bearing compounds include the coupling of hydrazines with pyrazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole-bearing compounds were analyzed using elemental microanalysis, FTIR, and 1H NMR techniques .
Scientific Research Applications
Spin-Crossover Materials
Spin-crossover (SCO) complexes are fascinating materials that can switch between high-spin and low-spin states upon external stimuli such as temperature or pressure. The compound you’ve mentioned, with its pyrazole and naphthamide moieties, could serve as a ligand in iron(II) complexes. These complexes exhibit spin-crossover behavior, making them valuable for applications in molecular switches, sensors, and memory devices .
Coordination Chemistry and Crystal Engineering
The synthesis of this compound involves coordination chemistry, where ligands interact with metal ions to form complex salts. Researchers can explore crystallography to understand the structural features of these complexes. Investigating their crystal structures and solvate interactions provides insights into their stability, packing arrangements, and potential applications .
Biological Studies
Given the presence of pyrazole and naphthamide groups, this compound might have biological relevance. Researchers could investigate its interactions with biomolecules, such as proteins or nucleic acids. Additionally, exploring its cytotoxicity, antimicrobial activity, or enzyme inhibition properties could be worthwhile .
Photophysical Properties
The naphthamide moiety suggests potential photophysical properties. Researchers could study its absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics. Such information is crucial for designing luminescent materials, including dyes, sensors, and imaging agents .
Materials Science and Nanotechnology
Functionalizing the naphthamide core could lead to novel materials with tailored properties. For instance, incorporating this compound into polymer matrices or nanoparticles might yield materials with enhanced mechanical strength, optical properties, or drug delivery capabilities .
Computational Chemistry and Molecular Modeling
Researchers can employ computational methods to predict the electronic structure, energetics, and reactivity of this compound. Density functional theory (DFT) calculations could provide insights into its stability, charge distribution, and potential binding sites for metal ions or other molecules .
Mechanism of Action
Target of Action
The primary targets of the compound N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide are currently unknown. The compound contains a pyrazole and pyrimidine moiety, which are known to be involved in a broad range of biological activities . .
Mode of Action
Compounds containing pyrazole and pyrimidine moieties are known to interact with various enzymes and receptors, leading to changes in cellular processes . .
Biochemical Pathways
Pyrazole and pyrimidine derivatives have been reported to influence a variety of biochemical pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific pathways affected by this compound would depend on its exact targets and mode of action.
Result of Action
Given the broad range of activities associated with pyrazole and pyrimidine derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
2-ethoxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-2-27-16-9-8-14-6-3-4-7-15(14)19(16)20(26)24-17-12-18(22-13-21-17)25-11-5-10-23-25/h3-13H,2H2,1H3,(H,21,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSHJXAFCKPMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.